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6-Bromo-2-phenyl-1H-indole-3-carbonitrile
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Overview
Description
6-Bromo-2-phenyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and a carbonitrile group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-1H-indole-3-carbonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carbonitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The indole scaffold, which includes 6-bromo-2-phenyl-1H-indole-3-carbonitrile, is known for its diverse biological activities. Research indicates that compounds with this structure exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrated potent cytotoxicity against various cancer cell lines including SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) with IC50 values of 4.2 µM, 3.1 µM, and 2.1 µM, respectively .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) |
---|---|
SKOV3 | 4.2 |
A549 | 3.1 |
MCF-7 | 2.1 |
Protein Kinase Inhibition
This compound has been evaluated as a potential inhibitor of various protein kinases, particularly DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). In vitro assays demonstrated that the compound can inhibit DYRK1A activity effectively with minimal cytotoxicity at concentrations significantly above its IC50 values . This inhibition is crucial since DYRK1A is implicated in several diseases including cancer and neurodegenerative disorders.
Table 2: DYRK1A Inhibition by Indole Derivatives
Compound | IC50 Value (µM) | Toxicity Level |
---|---|---|
This compound | <3 | Low |
Case Study: Inhibition of Tumor Growth
In a recent experimental study, mice treated with compounds similar to this compound showed significant reductions in tumor size compared to control groups. The study measured tumor growth inhibition through imaging techniques and histological analysis, confirming the compound's potential as an anticancer agent .
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of indole derivatives including this compound. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the bromine atom and the carbonitrile group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the bromine and carbonitrile groups, making it less reactive in certain chemical reactions.
6-Bromoindole: Lacks the phenyl and carbonitrile groups, affecting its biological activity and chemical properties.
3-Carbonitrileindole: Lacks the bromine and phenyl groups, leading to different reactivity and applications.
Uniqueness
6-Bromo-2-phenyl-1H-indole-3-carbonitrile is unique due to the combination of the bromine atom, phenyl group, and carbonitrile group on the indole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Bromo-2-phenyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
This compound is part of the indole family, characterized by its nitrogen-containing bicyclic structure. The presence of the bromine atom and the carbonitrile group enhances its reactivity and biological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 0.98 |
Mycobacterium tuberculosis | 7.80 |
Candida albicans | 7.80 |
The compound exhibited a low MIC against MRSA, indicating potent antibacterial activity. It was also found to inhibit the growth of Candida albicans, suggesting antifungal properties as well .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in rapidly dividing cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 5.0 |
MCF-7 (Breast) | 10.0 |
PC-3 (Prostate) | 15.0 |
In a study assessing multiple indole derivatives, this compound showed IC50 values indicating strong inhibition of cell proliferation in A549 cells compared to slower-growing fibroblasts .
Indole derivatives are believed to interact with viral enzymes, disrupting critical processes in the viral lifecycle. For instance, compounds similar to this compound have been shown to inhibit integrase activity in HIV, which is crucial for viral replication .
Properties
CAS No. |
77185-74-1 |
---|---|
Molecular Formula |
C15H9BrN2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
6-bromo-2-phenyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-6-7-12-13(9-17)15(18-14(12)8-11)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
ZDKHXNABKQCCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)Br)C#N |
Origin of Product |
United States |
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